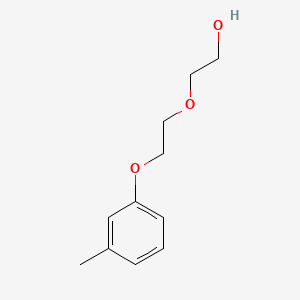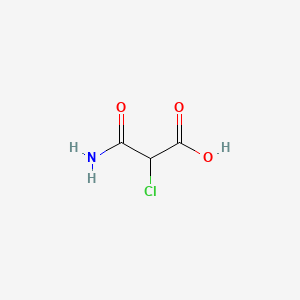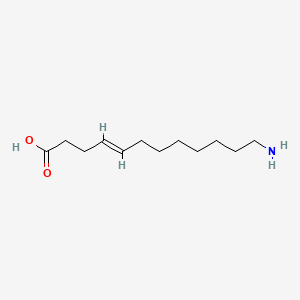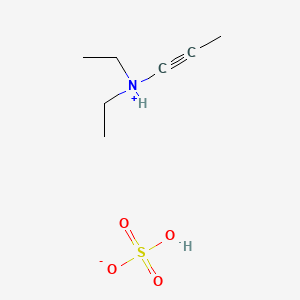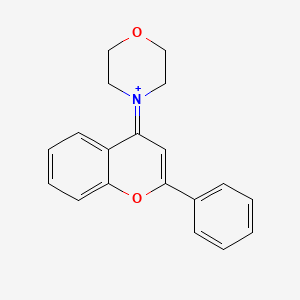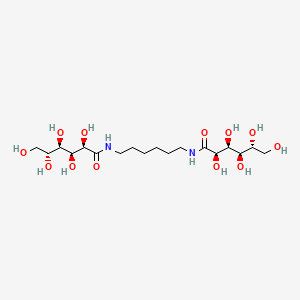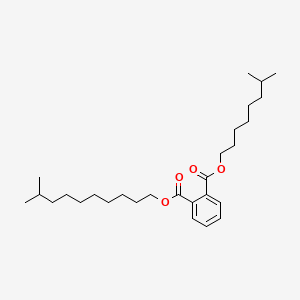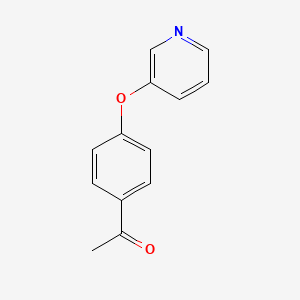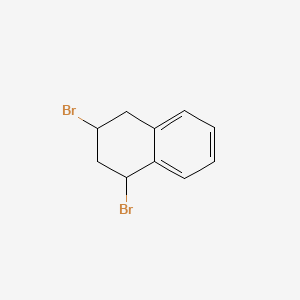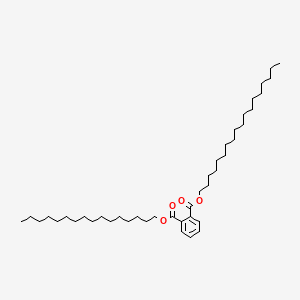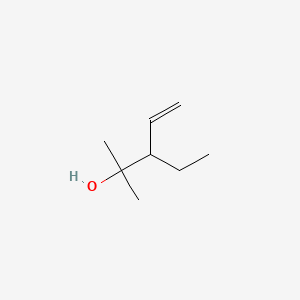
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and reagents may include aromatic compounds, hydroperoxides, and methoxyethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form different products.
Reduction: The compound can be reduced to remove oxygen atoms.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., transition metal complexes). The reactions may require specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce simpler hydrocarbon structures.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways. The hydroperoxy group may participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroperoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- 2-(2-Methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- 1H-benz(f)isoindole-1,3(2H)-dione derivatives
Uniqueness
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione is unique due to the presence of both hydroperoxy and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
CAS No. |
134646-24-5 |
|---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(2-hydroperoxy-2-methoxyethyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C15H13NO5/c1-20-13(21-19)8-16-14(17)11-6-9-4-2-3-5-10(9)7-12(11)15(16)18/h2-7,13,19H,8H2,1H3 |
InChI Key |
FPMUNMHQZUDVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=O)C2=CC3=CC=CC=C3C=C2C1=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


